STAT3 Inhibition Selectivity: Target Compound vs. 5-Bromo-1H-benzimidazol-2-amine in PubChem BioAssay Panel
In the NIH Molecular Libraries Program probe development screen for STAT3 inhibitors (PubChem BioAssay AID 2078 / Aladdin ALA1738554), 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine (tested as SID 57288035) exhibited an IC50 > 55.69 µM, classifying it as inactive in this assay . While this apparent lack of potency may seem disadvantageous, it is precisely this controlled inactivity in STAT3 that makes the compound valuable as a negative-control scaffold in medicinal chemistry campaigns targeting the benzimidazole chemotype. In contrast, the simpler 5-bromo-1H-benzimidazol-2-amine analog (CAS 791595-74-9, lacking the 6-fluoro substituent) was not identified as an active hit in the same panel, but the absence of the electron-withdrawing 6-fluoro group in the comparator alters both the electronic profile and the potential for off-target promiscuity [1]. The fluoro substituent in the target compound increases metabolic stability and modulates pKa relative to the non-fluorinated analog, which is a class-level inference supported by the broader fluorobenzimidazole literature [1].
| Evidence Dimension | STAT3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 55.69 µM (inactive) |
| Comparator Or Baseline | 5-Bromo-1H-benzimidazol-2-amine (CAS 791595-74-9): Not reported in same panel; class-level: non-fluorinated benzimidazole-2-amines generally show altered metabolic stability and pKa |
| Quantified Difference | Not directly quantifiable in the same assay; qualitative class-level difference in electronic properties and metabolic stability due to 6-fluoro substituent |
| Conditions | PubChem BioAssay AID 2078 / ALA1738554: Late-stage STAT3 inhibition screening in Homo sapiens cell-based assay |
Why This Matters
The defined inactivity in STAT3 makes this compound a qualified negative-control building block for SAR exploration, while the 6-fluoro substituent provides class-level advantages in metabolic stability and pKa modulation compared to non-fluorinated analogs.
- [1] Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorg. Med. Chem. Lett. (2016). Fluorobenzimidazole inhibitors demonstrate improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs. View Source
